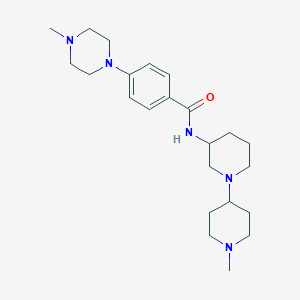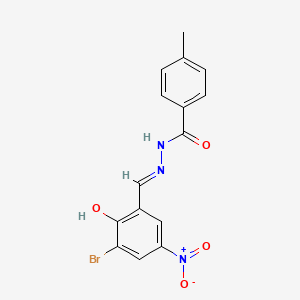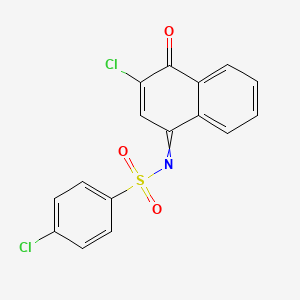
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist, which means that it binds to and blocks the activity of the D3 receptor in the brain. This receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in a variety of psychiatric disorders, including addiction, depression, and schizophrenia.
作用机制
The mechanism of action of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide involves its selective blockade of the dopamine D3 receptor. This receptor is primarily located in the mesolimbic system of the brain, which is involved in the regulation of reward and motivation. By blocking the activity of the D3 receptor, N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide reduces the reinforcing effects of drugs of abuse and decreases drug-seeking behavior. It also has antidepressant and antipsychotic effects, likely through its modulation of dopamine signaling in the mesocorticolimbic pathway.
Biochemical and physiological effects:
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide has been shown to have a number of biochemical and physiological effects. Its selective blockade of the D3 receptor leads to a reduction in dopamine release in the mesolimbic system, which is thought to underlie its therapeutic effects in addiction, depression, and schizophrenia. It has also been shown to modulate the release of other neurotransmitters, including serotonin and norepinephrine, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide has several advantages for use in scientific research. Its high purity and potency make it suitable for use in a variety of assays, including binding assays, functional assays, and behavioral assays. Its selectivity for the D3 receptor makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, there are also limitations to its use. N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
未来方向
There are several future directions for research on N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide. One area of interest is in the development of more potent and selective D3 receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is in the development of novel drug delivery systems for N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide, which may improve its bioavailability and effectiveness in vivo. Finally, there is interest in exploring the role of the D3 receptor in other psychiatric disorders, such as anxiety and post-traumatic stress disorder, and in developing new therapies based on this receptor.
合成方法
The synthesis of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide involves several steps, including the reaction of 1-methyl-4-piperidone with 1,3-dibromopropane to form 1-(1'-methyl-1,4'-bipiperidin-3-yl)propan-1-one. This intermediate is then reacted with 4-(4-methyl-1-piperazinyl)benzoyl chloride to form N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide. The synthesis of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide has been studied extensively for its potential therapeutic applications in a variety of psychiatric disorders. Its selective blockade of the D3 receptor has been shown to reduce drug-seeking behavior in animal models of addiction, and it has also been shown to have antidepressant and antipsychotic effects in preclinical studies. N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide has also been studied as a potential treatment for Parkinson's disease, as the D3 receptor is involved in the regulation of movement.
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O/c1-25-12-9-22(10-13-25)28-11-3-4-20(18-28)24-23(29)19-5-7-21(8-6-19)27-16-14-26(2)15-17-27/h5-8,20,22H,3-4,9-18H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKNEMHRHCAIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)


![5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6132966.png)
![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)
![ethyl 2-(benzoylamino)-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132985.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide](/img/structure/B6132987.png)
![1-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6132991.png)
![N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)